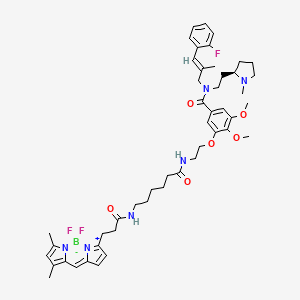

Fluorescent ACKR3 antagonist 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This receptor is part of the class A G protein-coupled receptor (GPCR) family and plays a significant role in cancer progression and metastasis . The compound is used as a fluorescent probe to study the distribution and function of ACKR3 in various biological contexts.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fluorescent ACKR3 antagonist 1 involves multiple steps:

-

Preparation of Ligand Precursors

Step 1: Potassium hydroxide (KOH) in ethanol and water, stirred at room temperature for 24 hours, yielding 90%.

Step 2: Picoline borane complex in methanol and acetic acid, at room temperature for 24 hours, yielding 63%.

Step 3: Triethylamine and tosyl chloride in dichloromethane (DCM), at room temperature for 24 hours, yielding 36-40%.

Step 4: Cesium carbonate in dimethylformamide (DMF), at room temperature for 24 hours, yielding 63-83%.

Step 5: Lithium hydroxide in tetrahydrofuran (THF) and water, at room temperature for 24 hours, yielding 100%.

Step 6: HATU and Hunig’s base in DMF, at room temperature, yielding 72-77%.

Step 7: Trifluoroacetic acid (TFA) in DCM, yielding 100%.

-

Synthesis of Fluorescent Ligands

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

Fluorescent ACKR3 antagonist 1 undergoes various chemical reactions, including:

Substitution Reactions: Involving the replacement of functional groups with fluorophores.

Oxidation and Reduction Reactions: Modifying the oxidation state of the compound to enhance its binding affinity and fluorescent properties.

Common Reagents and Conditions

Substitution Reactions: Cesium carbonate, triethylamine, tosyl chloride, and BODIPY FL-X succinimidyl ester.

Oxidation and Reduction Reactions: Picoline borane complex, lithium hydroxide, and trifluoroacetic acid.

Major Products

The major products formed from these reactions are fluorescent conjugates that specifically bind to ACKR3, allowing for the visualization and study of the receptor in various biological systems .

Wissenschaftliche Forschungsanwendungen

Fluorescent ACKR3 antagonist 1 has several scientific research applications:

Chemistry: Used as a tool to study the binding affinity and specificity of ACKR3 ligands.

Biology: Employed in confocal microscopy studies to visualize the cellular distribution of ACKR3.

Medicine: Investigated for its potential role in cancer research, particularly in understanding the mechanisms of cancer progression and metastasis.

Industry: Utilized in the development of new diagnostic tools and therapeutic agents targeting ACKR3.

Wirkmechanismus

Fluorescent ACKR3 antagonist 1 exerts its effects by specifically binding to the ACKR3 receptor. This binding is detected through a luminescence-based NanoBRET binding assay, which measures the proximity of the fluorescent ligand to an N-terminal NanoLuciferase-tagged receptor (NLuc-ACKR3). The compound’s high affinity for ACKR3 allows for its application in competition binding experiments and confocal microscopy studies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

VUF11207: A small molecule agonist for ACKR3.

BY-242: Another ACKR3-selective agonist.

Uniqueness

Fluorescent ACKR3 antagonist 1 is unique due to its fluorescent properties, which enable the visualization of ACKR3 in live cells. This feature distinguishes it from other ACKR3 ligands that do not possess fluorescent capabilities .

Eigenschaften

Molekularformel |

C48H62BF3N6O6 |

|---|---|

Molekulargewicht |

886.8 g/mol |

IUPAC-Name |

3-[2-[6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]hexanoylamino]ethoxy]-N-[(E)-3-(2-fluorophenyl)-2-methylprop-2-enyl]-4,5-dimethoxy-N-[2-[(2R)-1-methylpyrrolidin-2-yl]ethyl]benzamide |

InChI |

InChI=1S/C48H62BF3N6O6/c1-33(27-36-13-9-10-15-41(36)50)32-56(25-21-38-14-12-24-55(38)4)48(61)37-29-43(62-5)47(63-6)44(30-37)64-26-23-54-45(59)16-8-7-11-22-53-46(60)20-19-39-17-18-40-31-42-34(2)28-35(3)57(42)49(51,52)58(39)40/h9-10,13,15,17-18,27-31,38H,7-8,11-12,14,16,19-26,32H2,1-6H3,(H,53,60)(H,54,59)/b33-27+/t38-/m1/s1 |

InChI-Schlüssel |

DJBKOIDZLHYYHK-VDYWISOFSA-N |

Isomerische SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC(=O)NCCOC4=CC(=CC(=C4OC)OC)C(=O)N(CC[C@H]5CCCN5C)C/C(=C/C6=CC=CC=C6F)/C)C)C)(F)F |

Kanonische SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC(=O)NCCOC4=CC(=CC(=C4OC)OC)C(=O)N(CCC5CCCN5C)CC(=CC6=CC=CC=C6F)C)C)C)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.